1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene
Overview
Description
1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene is an organic compound with the molecular formula C₁₂H₁₆ It is a derivative of cyclooctatetraene, characterized by the presence of four methyl groups attached to the cyclooctatetraene ring
Preparation Methods
The synthesis of 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene typically involves the alkylation of cyclooctatetraene. One common method includes the reaction of cyclooctatetraene with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions .
Chemical Reactions Analysis
1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound can be achieved using catalysts such as palladium on carbon, resulting in the saturation of the double bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in saturated hydrocarbons.
Scientific Research Applications
1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Mechanism of Action
The mechanism by which 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its double bonds. In biological systems, its derivatives may interact with cellular targets, disrupting normal cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene can be compared with other cyclooctatetraene derivatives, such as:
Cyclooctatetraene: The parent compound, which lacks the methyl groups and has different reactivity and applications.
1,2,5,6-Tetramethylcycloocta-1,3,5,7-tetraene: Another derivative with methyl groups in different positions, leading to variations in chemical behavior and applications.
1,4,5,8-Tetramethylcycloocta-1,3,5,7-tetraene:
Properties
IUPAC Name |
1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9-5-10(2)7-12(4)8-11(3)6-9/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKORXPJTRSPQHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=CC(=C1)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855204 | |
Record name | 1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29212-88-2 | |
Record name | 1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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